molecular formula C7H2BrFN2O2 B1383945 2-Bromo-6-fluoro-3-nitrobenzonitrile CAS No. 1807209-03-5

2-Bromo-6-fluoro-3-nitrobenzonitrile

Cat. No. B1383945
M. Wt: 245.01 g/mol
InChI Key: VQFYXADPJSYLBC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 . It is typically a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-3-nitrobenzonitrile consists of a benzene ring substituted with a bromo group, a fluoro group, a nitro group, and a nitrile group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-nitrobenzonitrile is a solid substance . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the sources I retrieved.

Scientific Research Applications

Synthesis and Chemical Transformations

A scalable synthesis of 2-bromo-3-fluorobenzonitrile was developed through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the flexibility of halodeboronation in generating aryl bromides and chlorides from aryl boronic acids in good to excellent yields (Szumigala et al., 2004). Additionally, 2-Fluoro-5-nitrobenzonitrile, a related compound, was prepared and its reaction with various amines, amino acids, and NH-heteroaromatic compounds was studied, revealing insights into the electronic effects of the substituents (Wilshire, 1967).

Phototransformation Studies

The photochemistry of bromoxynil, a halogenated benzene derivative closely related to 2-Bromo-6-fluoro-3-nitrobenzonitrile, was extensively studied, highlighting the effects of sodium nitrite on its environmental phototransformation in water. This study is crucial for understanding the environmental behavior and degradation pathways of such halogenated compounds (Kochany & Choudhry, 1990).

Structural and Electronic Properties

Rotational spectra studies of nitrobenzonitrile derivatives, including 2- and 3-nitrobenzonitrile, have revealed substantial information about their molecular structure and electron-withdrawing effects. These compounds display large dipole moments and are candidates for deceleration and trapping experiments, offering valuable insights into their electronic and structural properties (Graneek et al., 2018).

Vibrational Spectroscopy and Molecular Properties

The vibrational spectroscopic investigations of compounds like 3-bromo-5-fluorobenzonitrile provide detailed insights into their molecular geometry, vibrational frequencies, and nonlinear optical properties. Such studies are crucial for understanding the intrinsic properties of these compounds and their potential applications in various fields (Jeyavijayan et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 2-bromo-6-nitrobenzonitrile, suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFYXADPJSYLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-nitrobenzonitrile

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